3-(4-Methylphenyl)phenol
Overview
Description
3-(4-Methylphenyl)phenol, also known as 4-methylphenylphenol, is an organic compound with the molecular formula C13H12O. It is a derivative of phenol, where a methyl group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylbiphenyl using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of copper as a catalyst, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium nitrosodisulfonate.
Reduction: Reduction reactions can convert it into hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, stannous chloride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its antiseptic and disinfectant properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve, affecting nerve fiber size and structure .
Comparison with Similar Compounds
- 2-Methylphenol (ortho-cresol)
- 3-Methylphenol (meta-cresol)
- 4-Methylphenol (para-cresol)
Comparison: 3-(4-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methylphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYQZPZNDJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435604 | |
Record name | 4'-methylbiphenyl-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486455-30-5 | |
Record name | 4′-Methyl[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486455-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-methylbiphenyl-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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